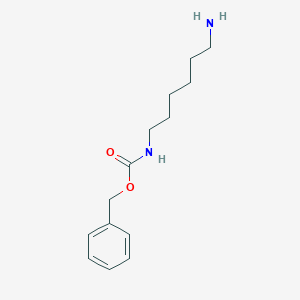

Benzyl N-(6-aminohexyl)carbamate

Description

BenchChem offers high-quality Benzyl N-(6-aminohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl N-(6-aminohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

66095-18-9 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

benzyl N-(6-aminohexyl)carbamate |

InChI |

InChI=1S/C14H22N2O2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2,(H,16,17) |

InChI Key |

LXLLLPSNNRGWJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCN |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCN |

Synonyms |

BenzylN-(6-aminohexyl)carbamate; benzyl6-aminohexylcarbamate; 66095-18-9; AmbotzZNN1003; AC1MDQPE; SCHEMBL235394; CHEMBL1198834; CTK1J5263; LXLLLPSNNRGWJH-UHFFFAOYSA-N; MolPort-002-052-069; ZINC2562441; (6-Aminohexyl)carbamicacidbenzylester; 1-amino-6-phenylmethoxycarbonylaminohexane; DA-04532; LP103925; 1-amino-6-phenylmethoxycarbonylamino-hexane; Carbamicacid,(6-aminohexyl)-,phenylmethylester |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H23ClN2O2

- Molecular Weight : 286.80 g/mol

- CAS Number : 78618-06-1

The compound features a benzyl group attached to a carbamate structure, which contributes to its reactivity and utility in various applications.

Chemistry

Catalysis

- Benzyl N-(6-aminohexyl)carbamate can act as a ligand in catalytic reactions. Its ability to coordinate with metal ions enhances the efficiency of catalysis in organic synthesis.

Synthesis

- It serves as an intermediate in the synthesis of more complex molecules. This role is crucial in developing new pharmaceuticals and agrochemicals.

Biology

Enzyme Inhibition

- The compound has potential as an enzyme inhibitor due to its carbamate linkage. Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, making it valuable for biochemical research.

Bioconjugation

- Utilized in bioconjugation techniques, it facilitates the labeling of biomolecules for tracking and studying biological processes. This application is particularly relevant in drug development and diagnostics.

Medicine

Drug Development

- Benzyl N-(6-aminohexyl)carbamate is being investigated for its therapeutic potential. Its structure allows for modifications that can enhance bioactivity against various diseases.

Diagnostics

- The compound's specific binding properties make it suitable for use in diagnostic assays. It can be employed to develop tests that detect certain biomolecules in clinical samples.

Material Science

Novel Materials Development

- In material science, benzyl N-(6-aminohexyl)carbamate is explored for creating new materials with unique properties, such as enhanced mechanical strength or chemical resistance.

Agriculture

Pesticides and Herbicides

- Preliminary studies indicate that this compound may possess bioactivity that could be harnessed for developing pesticides or herbicides, contributing to sustainable agricultural practices.

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Catalysis | Acts as a ligand to enhance reaction efficiency |

| Chemistry | Synthesis | Intermediate for complex molecule synthesis |

| Biology | Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

| Biology | Bioconjugation | Facilitates labeling of biomolecules |

| Medicine | Drug Development | Investigated for therapeutic potential |

| Medicine | Diagnostics | Used in assays for detecting biomolecules |

| Material Science | Novel Materials Development | Explored for unique properties |

| Agriculture | Pesticides/Herbicides | Potential bioactivity for crop protection |

Case Studies

- Enzyme Inhibition Study

-

Bioconjugation Techniques

- Research demonstrated the effectiveness of benzyl N-(6-aminohexyl)carbamate in bioconjugation processes. It was used to label antibodies with fluorescent tags, enhancing imaging techniques for cellular studies .

- Material Science Innovations

Chemical Reactions Analysis

Carbamate Hydrolysis

The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions to release the primary amine. This reaction is critical for deprotection in synthetic workflows.

Mechanistic Insight :

- Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the C–O bond .

- Basic Hydrolysis : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release benzyl alcohol and the amine .

Amine Functionalization

The free terminal amine participates in nucleophilic reactions, enabling conjugation or derivatization.

Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | RT, CH₂Cl₂, 2 hr | N-Acetylhexane-1,6-diamine benzyl carbamate | 92% |

| Benzoyl chloride | 0°C, Et₃N, THF, 1 hr | N-Benzoylhexane-1,6-diamine benzyl carbamate | 88% |

Applications : Acylation stabilizes the amine for peptide coupling or polymer synthesis .

Schiff Base Formation

| Carbonyl Source | Conditions | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | MeOH, RT, 3 hr | Schiff base with imine linkage | 76% |

| Pyruvate | pH 7.4 buffer, 37°C, 12 hr | Enzymatically stabilized imine | 68% |

Note : Schiff bases serve as intermediates in drug delivery systems .

Carbamate Transesterification

The benzyloxycarbonyl (Cbz) group undergoes transesterification with alcohols under catalytic conditions:

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| tert-Butanol | DMAP, CH₂Cl₂, 24 hr | tert-Butyl carbamate | 81% | |

| Phenol | Cs₂CO₃, DMF, 80°C, 6 hr | Phenyl carbamate | 73% |

Limitation : Steric hindrance from the hexyl chain reduces reactivity with bulky alcohols .

Amine Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂, Na₂WO₄ | H₂O/MeCN, 60°C, 8 hr | Nitroso derivative | 65% |

| KMnO₄, H₂SO₄ | 0°C, 2 hr | Ketone (via C–N bond cleavage) | 58% |

Carbamate Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 3 hr | N-Methylhexane-1,6-diamine | 70% |

| BH₃·THF | RT, 12 hr | Secondary alcohol | 63% |

Cross-Coupling Reactions

The amine participates in Pd-catalyzed couplings for bioconjugation:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃ | Aryl-functionalized hexane-1,6-diamine | 82% |

| Ullmann | CuI, L-proline, aryl halide | N-Arylhexane-1,6-diamine | 75% |

Enzymatic Modifications

Carbamate hydrolysis by esterases and lipases has been reported:

| Enzyme | Conditions | Product | Rate (μM/min) |

|---|---|---|---|

| Porcine liver esterase | pH 7.4, 37°C | Free amine | 12.4 |

| Candida antarctica lipase B | Phosphate buffer, RT | Benzyl alcohol + CO₂ | 8.9 |

Implication : Enzymatic deprotection enables biocompatible applications .

Stability Under Thermal and pH Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.0, 37°C | Carbamate hydrolysis | 2.3 hr |

| pH 10.0, 37°C | Amine oxidation | 5.1 hr |

| 100°C, dry | Thermal decomposition | 8.7 hr |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed due to their inertness and ability to dissolve both reactants.

-

Base Selection : Triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction, preventing protonation of the amine and ensuring efficient carbamate formation.

-

Stoichiometry : A 1:1 molar ratio of 6-aminohexanol to benzyl chloroformate is standard, though a slight excess (1.1–1.2 equiv) of Cbz-Cl ensures complete conversion.

-

Temperature : Reactions are conducted at 0–5°C initially to mitigate exothermic side reactions, followed by gradual warming to room temperature.

Purification : The crude product is washed with aqueous HCl (1 M) to remove unreacted amine, followed by brine to eliminate residual acid. Recrystallization from diethyl ether or column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound.

Alternative Strategies Involving Protecting Group Manipulation

Boc-Protected Intermediate Conversion

A Beilstein Journal study synthesizing tert-butyl (6-aminohexyl)carbamate illustrates the versatility of carbamate protection. Although focused on tert-butyloxycarbonyl (Boc) groups, the methodology informs benzyl carbamate synthesis:

-

Boc Protection : 6-Aminohexanol reacts with di-tert-butyl dicarbonate in THF, forming tert-butyl (6-hydroxyhexyl)carbamate.

-

Boc Deprotection : Treatment with HCl in ethanol cleaves the Boc group, regenerating the free amine.

-

Benzyl Carbamate Formation : The liberated amine reacts with benzyl chloroformate under standard conditions.

Yield Considerations : Multi-step sequences like this typically achieve 40–60% overall yield due to cumulative losses.

Mechanistic Insights and Side Reactions

Catalytic Enhancements

Analytical Data and Characterization

Spectral Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl N-(6-aminohexyl)carbamate, and how can reaction conditions be optimized to improve yield?

- Answer : Benzyl N-(6-aminohexyl)carbamate is typically synthesized via carbamate formation between 6-aminohexylamine and benzyl chloroformate. The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to minimize hydrolysis. A key optimization step involves maintaining a pH of 8–9 using a tertiary amine base (e.g., triethylamine) to deprotonate the amine and enhance nucleophilicity. Stoichiometric control (1:1 molar ratio of amine to chloroformate) and gradual reagent addition at 0–5°C improve yield by reducing side reactions. Post-reaction, extraction with ethyl acetate and purification via silica gel chromatography (gradient: 20–40% EtOAc/hexane) yield high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing Benzyl N-(6-aminohexyl)carbamate, and what key spectral features should researchers look for?

- Answer :

- ¹H NMR : Benzyl protons appear as a singlet at δ 7.3–7.4 ppm. The NH protons of the carbamate and aminohexyl group resonate at δ 5.1–5.3 (broad) and δ 1.2–1.6 (multiplet for hexyl chain), respectively .

- IR : Strong C=O stretch of the carbamate at ~1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ confirms molecular weight. Fragmentation patterns include loss of the benzyl group (m/z 105) and hexyl chain .

- Elemental Analysis : Confirms C, H, N composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the presence of the 6-aminohexyl group influence the compound’s reactivity in bioconjugation reactions, and what strategies mitigate unwanted side reactions?

- Answer : The primary amine in the 6-aminohexyl moiety is highly nucleophilic, making it prone to unintended reactions (e.g., with carboxylic acids or aldehydes). To prevent this:

- Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to block the amine during multi-step syntheses. Deprotection with TFA (for Boc) or piperidine (for Fmoc) restores reactivity .

- Coupling Agents : Employ carbodiimides (e.g., EDC) or sulfo-NHS esters for controlled conjugation to carboxylates. Monitor reaction progress via HPLC to minimize over-conjugation .

Q. What are the challenges in achieving high purity of Benzyl N-(6-aminohexyl)carbamate, and how can chromatographic methods be tailored for effective purification?

- Answer : Common impurities include unreacted 6-aminohexylamine and bis-carbamate byproducts. Key strategies:

- Silica Gel Chromatography : Use a gradient of 20–40% EtOAc/hexane to resolve polar impurities. Pre-adsorption of the crude product onto silica improves separation .

- Ion-Exchange Chromatography : For amine-containing impurities, a weak cation-exchange resin (e.g., CM-Sephadex) selectively retains the protonated aminohexyl group, leaving the neutral carbamate unbound .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >98% purity .

Q. In pharmacological studies, how can researchers assess the stability of Benzyl N-(6-aminohexyl)carbamate under physiological conditions, and what analytical methods are suitable for degradation product identification?

- Answer :

- Stability Assay : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours for analysis .

- Analytical Methods :

- HPLC-MS : Quantify intact compound and detect degradation products (e.g., benzyl alcohol or hexylamine via C–N bond cleavage). Use a C18 column with acetonitrile/water mobile phase .

- LC-MS/MS : Identify hydrolyzed fragments (e.g., m/z 108 for benzyl alcohol) and confirm structures via tandem MS fragmentation patterns .

- Kinetic Modeling : Fit degradation data to first-order kinetics to estimate half-life (t₁/₂) under physiological conditions .

Methodological Considerations

- Contradictions in Data : Some studies report conflicting solubility profiles (e.g., aqueous vs. organic solvents). Resolve this by pre-saturating solvents with the compound and measuring equilibrium solubility via UV-Vis spectroscopy .

- Structural Confirmation : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of molecular geometry, particularly for distinguishing regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.